

# In-depth Technical Guide: Physicochemical Properties of 2-Ethynyl-4-methylthiazole

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## Compound of Interest

Compound Name: 2-Ethynyl-4-methoxythiazole

Cat. No.: B15306253

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-Ethynyl-4-methylthiazole

Notice of Scarcity of Information for **2-Ethynyl-4-methoxythiazole** and Proposal of Alternative Subject

Initial, exhaustive searches for "**2-Ethynyl-4-methoxythiazole**" have yielded no specific data regarding its physical and chemical properties, experimental protocols, or its role in biological pathways. This suggests that the compound is likely novel, not extensively studied, or not widely reported in publicly accessible scientific literature.

Therefore, this technical guide will focus on a closely related and structurally similar compound for which data is available: 2-Ethynyl-4-methylthiazole. The ethynyl and thiazole functional groups are present in both molecules, with the primary difference being a methyl group in place of a methoxy group at the 4-position of the thiazole ring. This substitution will influence properties such as polarity, solubility, and metabolic stability, but the general chemical behavior and synthetic strategies may share some similarities.

This guide is intended to provide a detailed overview of the known properties and relevant experimental data for 2-Ethynyl-4-methylthiazole, serving as a valuable resource for researchers interested in this class of compounds.

## Core Properties of 2-Ethynyl-4-methylthiazole

2-Ethynyl-4-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position. The presence of the reactive ethynyl group and the aromatic thiazole core makes it a potentially valuable building block in medicinal chemistry and materials science.

## Identifiers and Molecular Structure

Property	Value	Source
CAS Number	211940-25-9	<a href="#">[1]</a>
Molecular Formula	C6H5NS	<a href="#">[2]</a>
Molecular Weight	123.18 g/mol	
Canonical SMILES	<chem>CC1=CSC(C#C)=N1</chem>	
InChI	InChI=1S/C6H5NS/c1-5-4-8-6(2-3)7-5/h2,4H,1H3	

## Physicochemical Data

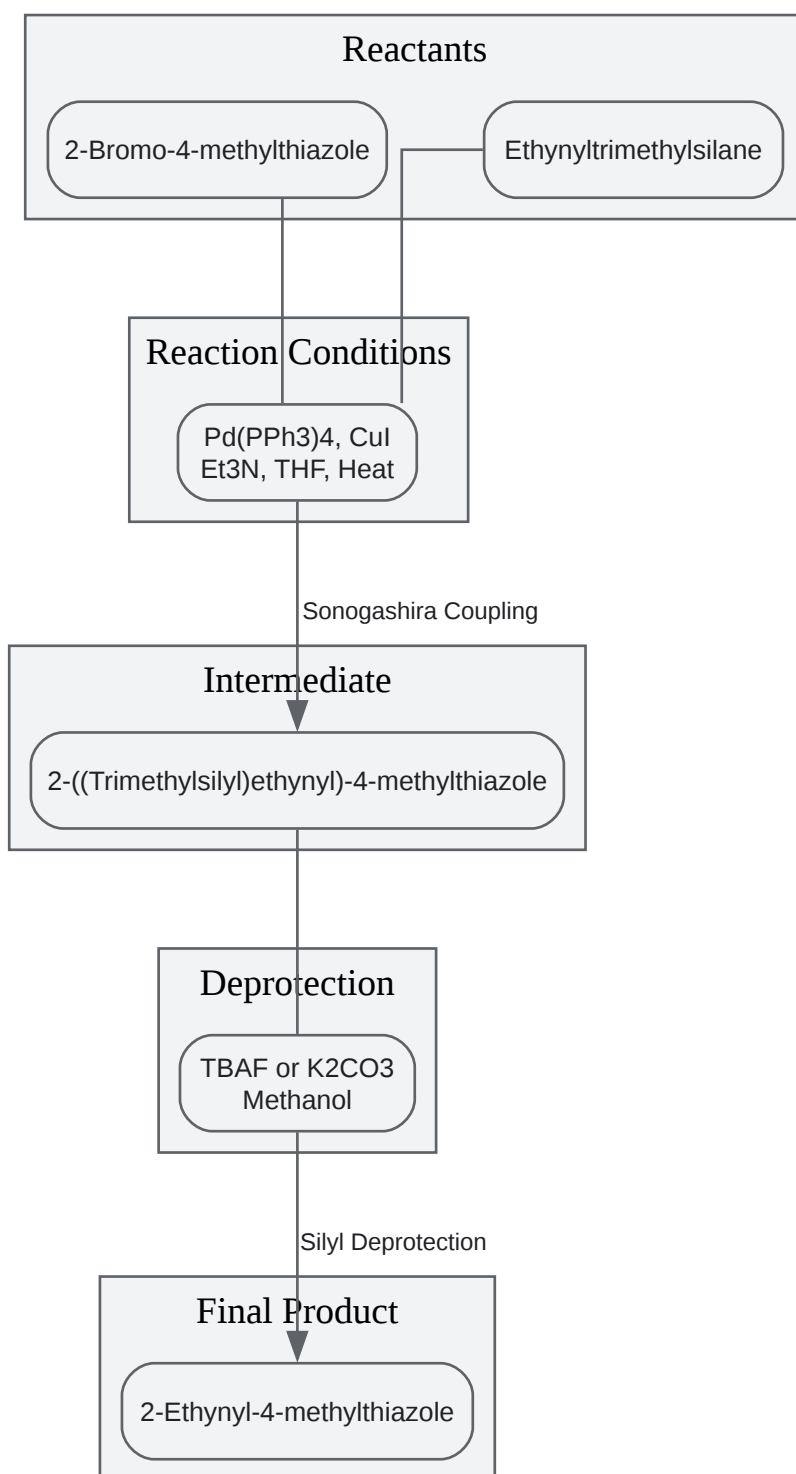
Property	Value	Notes	Source
Physical State	Not explicitly stated, likely a solid or liquid at room temperature.	Based on related thiazole derivatives.	
Storage Conditions	Sealed in dry, 2-8°C	Recommended for maintaining chemical stability.	
Purity/Specification	Research Grade	Available from various chemical suppliers.	[1]
Solubility	No specific data found.	Expected to be soluble in common organic solvents.	
Boiling Point	No specific data found.		
Melting Point	No specific data found.		

## Synthesis and Reactivity

While specific experimental protocols for the synthesis of 2-Ethynyl-4-methylthiazole were not found in the initial search, a general synthetic strategy can be inferred from related literature on the synthesis of 2-alkynylthiazoles. A common approach involves the Sonogashira coupling of a 2-halothiazole with a terminal alkyne.

## Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 2-Ethynyl-4-methylthiazole.



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Caption: Proposed Sonogashira coupling for 2-Ethynyl-4-methylthiazole synthesis.

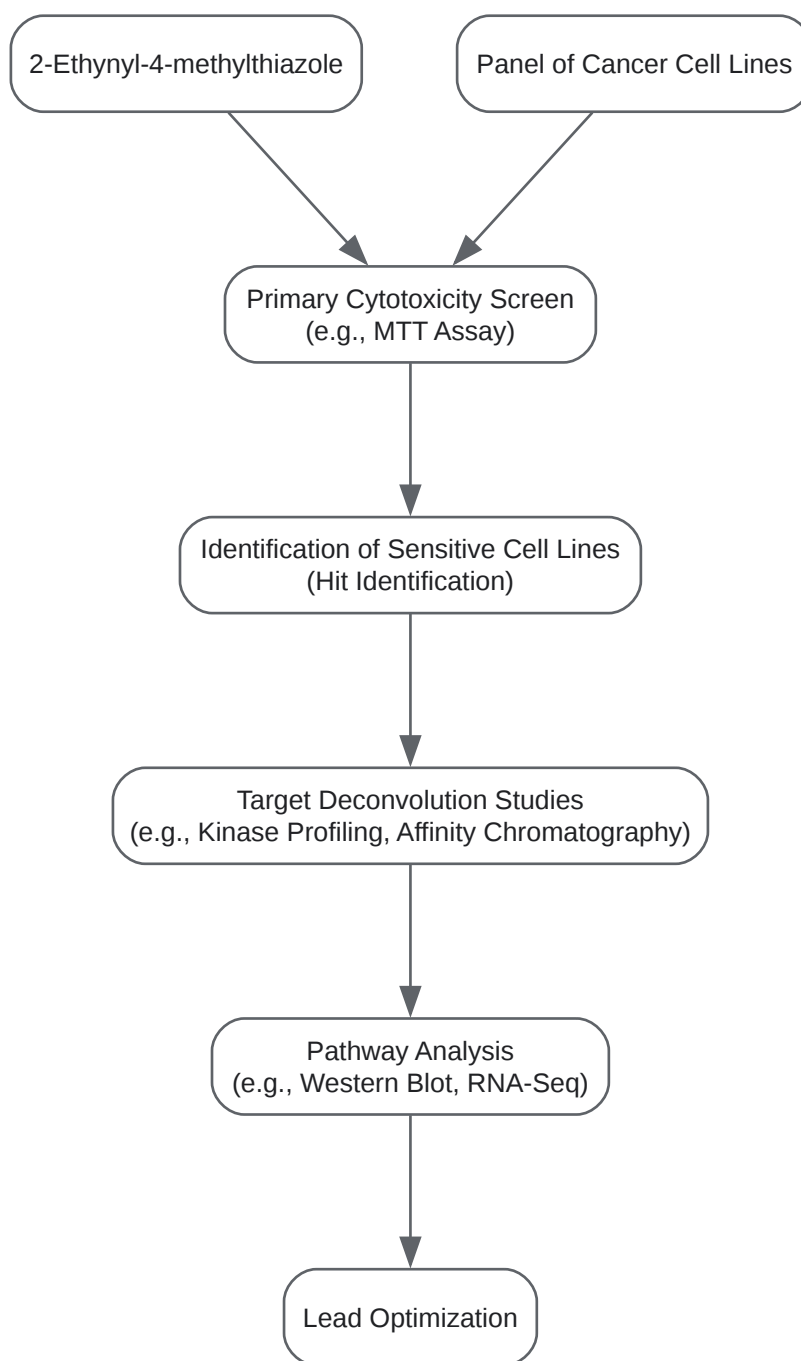
## Biological and Pharmacological Relevance

Thiazole-containing compounds are known to exhibit a wide range of biological activities. While no specific biological data for 2-Ethynyl-4-methylthiazole was found, the thiazole scaffold is a key component in many pharmacologically active molecules. The ethynyl group can also participate in covalent interactions with biological targets, making this compound an interesting candidate for drug discovery efforts.

## Potential Signaling Pathway Involvement

Given the known activities of other substituted thiazoles, it is plausible that 2-Ethynyl-4-methylthiazole could interact with various cellular signaling pathways. For instance, some thiazole derivatives have been shown to act as inhibitors of protein kinases, enzymes involved in cell signaling, or as modulators of nuclear receptors. Further research would be required to elucidate any specific biological targets.

The following diagram illustrates a hypothetical workflow for screening the biological activity of 2-Ethynyl-4-methylthiazole.



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Caption: Hypothetical workflow for biological screening of the target compound.

## Experimental Protocols

Due to the lack of specific literature for 2-Ethynyl-4-methylthiazole, detailed experimental protocols cannot be provided. However, researchers can refer to established methodologies for

the synthesis and characterization of similar 2-alkynylthiazoles. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential for the characterization and purity assessment of this compound.

## Conclusion

2-Ethynyl-4-methylthiazole is a chemical entity with potential applications in medicinal chemistry and materials science. While specific data for this compound is scarce, its structural similarity to other well-studied thiazole derivatives suggests it could be a valuable synthetic intermediate. This technical guide provides a summary of the available information and outlines potential synthetic and biological evaluation strategies. Further experimental investigation is necessary to fully characterize its physicochemical properties and pharmacological potential. It is recommended that any future work on this compound includes a thorough characterization of its properties and a detailed investigation into its biological activities.

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## References

- 1. 211940-25-9|2-Ethynyl-4-methylthiazole|BLD Pharm [bldpharm.com]
- 2. 4-Ethynyl-2-methylthiazole | lookchem [lookchem.com]
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